molecular formula C11H16FN3O B1474637 2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol CAS No. 1566742-05-9

2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol

Cat. No. B1474637
CAS RN: 1566742-05-9
M. Wt: 225.26 g/mol
InChI Key: MHOBZEYZDPHNMU-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol (2FPE) is a novel small molecule compound that has been studied for its potential applications in the field of scientific research. 2FPE is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at its core, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Neuropharmacological Studies

One significant application of this compound is in neuropharmacological research, particularly related to the serotonin 5-HT1A receptors. A study by García et al. (2014) synthesized analogs of 2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol to develop new PET tracers for in vivo quantification of 5-HT1A receptors, which are crucial in studying neuropsychiatric disorders. These analogs, through in vitro and in vivo tests, showed promise for improved neuroimaging of 5-HT1A receptors, highlighting their potential in diagnosing and understanding the pathology of mental health conditions (García et al., 2014).

Antimicrobial and Antiviral Research

The compound also finds application in antimicrobial and antiviral research. Babu et al. (2015) synthesized novel derivatives of this compound with potential antimicrobial activity. These derivatives were tested against various bacterial and fungal strains, showing significant activity and suggesting their utility in developing new antimicrobial agents (Babu et al., 2015). Additionally, Wang et al. (2009) studied the compound's role in HIV-1 attachment inhibition, revealing its potential in crafting therapies targeting the initial stages of HIV infection (Wang et al., 2009).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, the compound serves as a precursor or intermediate in the synthesis of various chemically and pharmacologically relevant derivatives. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives with antimicrobial properties have been synthesized, illustrating the compound's versatility in creating new chemical entities with potential therapeutic applications (Babu et al., 2015).

Moreover, structural analysis studies, such as those by Ullah and Stoeckli-Evans (2021), have utilized derivatives of this compound to understand molecular configurations and intermolecular interactions, which are fundamental in drug design and development processes (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

2-[4-(2-fluoropyridin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c12-11-9-10(1-2-13-11)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOBZEYZDPHNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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